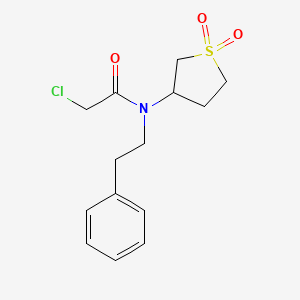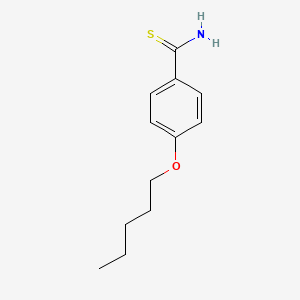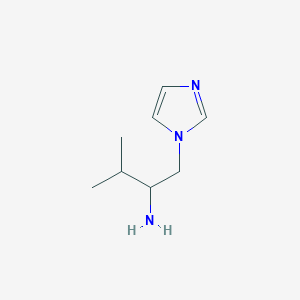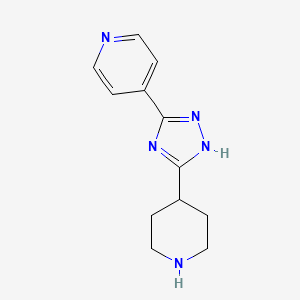
Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a synthetic organic compound It is characterized by the presence of a chloroacetamide group, a phenylethyl group, and a tetrahydro-1,1-dioxido-3-thienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multiple steps:
Formation of the Chloroacetamide Group: This can be achieved by reacting chloroacetyl chloride with an amine under basic conditions.
Introduction of the Phenylethyl Group: This step may involve a nucleophilic substitution reaction where the phenylethylamine reacts with the chloroacetamide intermediate.
Incorporation of the Tetrahydro-1,1-dioxido-3-thienyl Group: This can be done through a cyclization reaction involving a thiol and an appropriate oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienyl group.
Reduction: Reduction reactions could target the chloroacetamide group, potentially converting it to an amine.
Substitution: The chloro group in the acetamide moiety can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Pharmacologically, compounds with similar structures are often investigated for their potential therapeutic effects. This compound could be studied for its interactions with biological targets.
Industry
In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The phenylethyl group could facilitate binding to hydrophobic pockets, while the chloroacetamide and thienyl groups might participate in hydrogen bonding or electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-phenylethyl)-: Lacks the chloro and thienyl groups, potentially altering its reactivity and biological activity.
Acetamide, 2-chloro-N-(2-phenylethyl)-: Similar but lacks the thienyl group, which might affect its chemical properties.
Acetamide, N-(tetrahydro-1,1-dioxido-3-thienyl)-: Lacks the phenylethyl group, which could influence its binding affinity and selectivity.
Uniqueness
The presence of all three functional groups in Acetamide, 2-chloro-N-(2-phenylethyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- makes it unique. This combination of groups can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
453576-68-6 |
|---|---|
Formule moléculaire |
C14H18ClNO3S |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C14H18ClNO3S/c15-10-14(17)16(13-7-9-20(18,19)11-13)8-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Clé InChI |
LIPIBGYEODZBFF-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1N(CCC2=CC=CC=C2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12111559.png)


![5-(4-Butylphenyl)-2,9-diiodo-11,11-dioctylindeno[1,2-b]carbazole](/img/structure/B12111588.png)
![2-[(3-methylbutyl)amino]-N-propylpropanamide](/img/structure/B12111592.png)




